molecular formula C8H6FNO B13433730 5-Fluoro-6-methylbenzoxazole

5-Fluoro-6-methylbenzoxazole

Cat. No.: B13433730
M. Wt: 151.14 g/mol
InChI Key: JJWZWQSBEJAZTB-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylbenzoxazole is a heterocyclic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains a fluorine atom at the 5th position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-6-methylbenzoxazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated reagents. For instance, the reaction of 2-amino-4-fluoro-5-methylphenol with formic acid under reflux conditions can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalytic systems to enhance yield and efficiency. Catalysts such as samarium triflate have been employed to facilitate the cyclization process in aqueous media, providing a greener and more efficient route to the compound .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylbenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylbenzoxazole involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzoxazole
  • 6-Fluoro-2-methylbenzoxazole
  • 5-Fluoro-2-methylbenzothiazole

Uniqueness

5-Fluoro-6-methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-6-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

JJWZWQSBEJAZTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=CO2

Origin of Product

United States

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